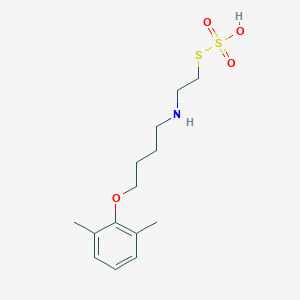
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiosulfate derivative that is synthesized through a specific method and has been found to possess unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is not fully understood. However, it has been found to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing.
Effets Biochimiques Et Physiologiques
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to possess unique biochemical and physiological effects. It has been shown to increase the levels of certain antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing, such as matrix metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for the study of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to study its potential use in agriculture, particularly in the development of sustainable and environmentally friendly crop production methods. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.
Méthodes De Synthèse
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,6-xylenol with butylamine to form 4-(2,6-xylyloxy)butylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with hydrogen peroxide and sulfuric acid to produce S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate.
Applications De Recherche Scientifique
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve wound healing and reduce oxidative stress. In agriculture, S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to enhance plant growth and increase crop yield. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
19143-02-3 |
|---|---|
Nom du produit |
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate |
Formule moléculaire |
C14H23NO4S2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
1,3-dimethyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-13(2)14(12)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
Clé InChI |
PAZPQHOQBVNIIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
Synonymes |
2-[4-(2,6-Xylyloxy)butyl]aminoethanethiol sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



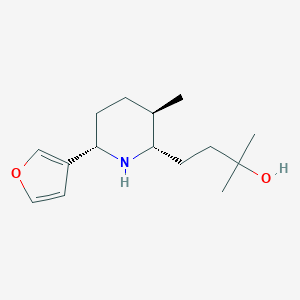
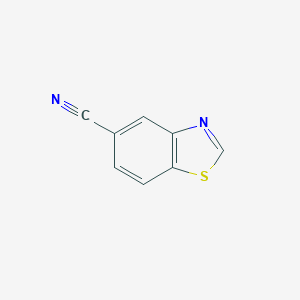
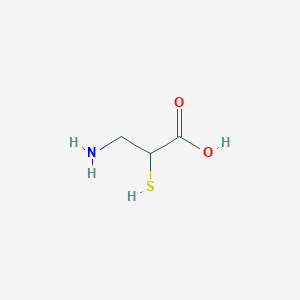
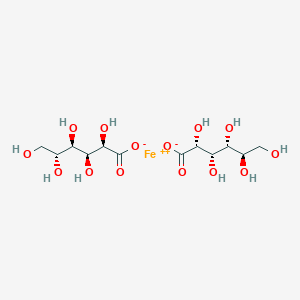
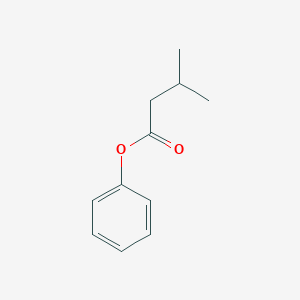
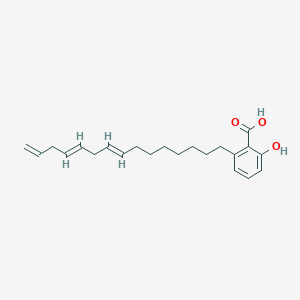
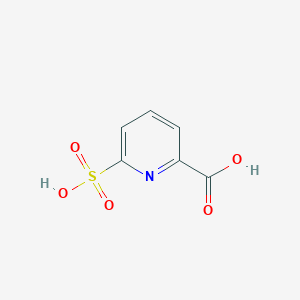
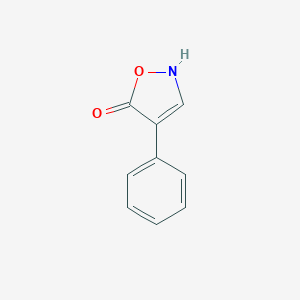
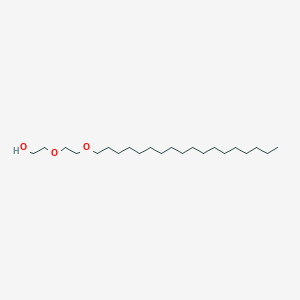
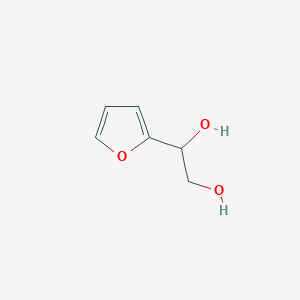
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
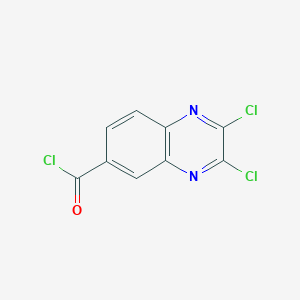
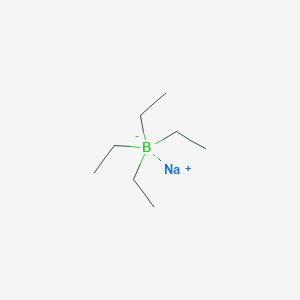
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)